molecular formula C17H13N3O4S B137233 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone CAS No. 303776-75-2

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone

Cat. No.: B137233
CAS No.: 303776-75-2
M. Wt: 355.4 g/mol
InChI Key: MOSMPARBRZZIBS-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with theGenome polyprotein of the Hepatitis C virus genotype 1b (isolate BK)

Mode of Action

The exact mode of action of this compound is currently unknown The interaction with its targets and the resulting changes are not well documented in the available resources

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,21H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHQVLKKFXKCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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